Cas no 1367922-29-9 (2-(Tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride)

2-(Tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride is a specialized organic compound known for its role in the synthesis of pharmaceuticals and agrochemicals. This sulfonyl chloride derivative offers enhanced stability, improved reactivity, and facilitates the formation of key intermediates. Its unique structure and functional groups contribute to efficient synthesis processes, making it a valuable reagent in the chemical industry.
2-(Tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride structure
1367922-29-9 structure
Product Name:2-(Tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride
CAS No:1367922-29-9
MF:C11H12ClNO3S
MW:273.735880851746
CID:4769455
PubChem ID:82358032
Update Time:2026-02-26

2-(Tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride
    • 2-TERT-BUTYL-1,3-BENZOXAZOLE-6-SULFONYL CHLORIDE
    • 2-(tert-Butyl)benzo[d]oxazole-6-sulfonylchloride
    • E75154
    • 1367922-29-9
    • 2-(Tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride
    • Inchi: 1S/C11H12ClNO3S/c1-11(2,3)10-13-8-5-4-7(17(12,14)15)6-9(8)16-10/h4-6H,1-3H3
    • InChI Key: YOHZOWIJNJRHFO-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC2=C(C=1)OC(C(C)(C)C)=N2)(=O)=O

Computed Properties

  • Exact Mass: 273.0226421g/mol
  • Monoisotopic Mass: 273.0226421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 68.6

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2-(Tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:1367922-29-9)2-(Tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride
Order Number:A998856
Stock Status:in Stock
Quantity:50mg/100mg/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:29
Price ($):503.0/653.0/978.0
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Additional information on 2-(Tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride

Professional Introduction to 2-(Tert-Butyl)benzo[d]oxazole-6-sulfonyl Chloride (CAS No. 1367922-29-9)

2-(Tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride, with the CAS number 1367922-29-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzo[d]oxazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The introduction of a sulfonyl chloride group at the 6-position of the benzo[d]oxazole core enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structure of 2-(Tert-butyl)benzo[d]oxazole-6-sulfonyl chloride consists of a benzo[d]oxazole ring substituted with a tert-butyl group at the 2-position and a sulfonyl chloride moiety at the 6-position. This specific arrangement imparts unique chemical properties that make it particularly useful in organic synthesis. The benzo[d]oxazole core is a well-studied scaffold in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the sulfonyl chloride group further enhances its utility as a synthetic intermediate, facilitating nucleophilic substitution reactions that can be used to introduce various functional groups into the molecule.

In recent years, there has been a growing interest in developing new derivatives of benzo[d]oxazole for their potential therapeutic applications. The tert-butyl group in 2-(Tert-butyl)benzo[d]oxazole-6-sulfonyl chloride not only provides steric hindrance but also influences the electronic properties of the molecule, making it more suitable for certain types of chemical reactions. This compound has been explored in the synthesis of novel heterocyclic compounds, which are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

One of the most compelling aspects of 2-(Tert-butyl)benzo[d]oxazole-6-sulfonyl chloride is its role in the development of targeted therapies. Researchers have utilized this compound as a building block to create more complex molecules that can selectively interact with specific biological targets. For instance, studies have shown that derivatives of benzo[d]oxazole can inhibit the activity of certain enzymes involved in cancer cell proliferation. The sulfonyl chloride group allows for further functionalization, enabling chemists to tailor the properties of these molecules to enhance their efficacy and selectivity.

The synthesis of 2-(Tert-butyl)benzo[d]oxazole-6-sulfonyl chloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the benzo[d]oxazole core, followed by functionalization at the 2- and 6-positions. The introduction of the tert-butyl group is often achieved through alkylation reactions, while the sulfonyl chloride group is typically introduced via sulfonation followed by chlorination. These synthetic strategies highlight the compound's importance as a versatile intermediate in pharmaceutical chemistry.

In addition to its pharmaceutical applications, 2-(Tert-butyl)benzo[d]oxazole-6-sulfonyl chloride has also been studied for its potential in materials science. The unique electronic and steric properties of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have explored its ability to act as a ligand in catalytic systems, where it can facilitate various organic transformations under mild conditions.

The latest research on 2-(Tert-butyl)benzo[d]oxazole-6-sulfonyl chloride has revealed new insights into its reactivity and potential applications. Studies have demonstrated that this compound can undergo cross-coupling reactions with various aryl halides, leading to the formation of biaryl compounds that are relevant in medicinal chemistry. Furthermore, its ability to participate in metal-catalyzed reactions has opened up new avenues for synthesizing complex molecular architectures.

The versatility of 2-(Tert-butyl)benzo[d]oxazole-6-sulfonyl chloride as a synthetic intermediate has made it a valuable tool in both academic and industrial research settings. Its use in combinatorial chemistry libraries has allowed researchers to rapidly screen large numbers of compounds for biological activity. This approach has led to the discovery of several promising lead compounds that are being further developed into novel therapeutics.

In conclusion, 2-(Tert-butyl)benzo[d]oxazole-6-sulfonyl chloride (CAS No. 1367922-29-9) is a multifaceted compound with significant potential in pharmaceutical and materials science research. Its unique structure and reactivity make it an indispensable tool for chemists working on the development of new drugs and advanced materials. As research continues to uncover new applications for this compound, its importance is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:1367922-29-9)2-(Tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride
A998856
Purity:99%/99%/99%
Quantity:50mg/100mg/250mg
Price ($):503.0/653.0/978.0
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